
7-(2-((二氟甲基)磺酰基)苯甲酰氨基)-3,4-二氢异喹啉-2(1H)-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a difluoromethylsulfonyl group, which is a sulfonyl group with a difluoromethyl substituent. This group is often used in organic synthesis due to its ability to act as a good leaving group . The compound also contains a benzamido group, which is a type of amide group attached to a benzene ring . The presence of these groups could suggest that this compound might be used in organic synthesis or medicinal chemistry, but without more specific information, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the difluoromethylsulfonyl group with the benzamido group, possibly through a nucleophilic substitution reaction . The exact details of the synthesis would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethylsulfonyl and benzamido groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups present in its structure. The difluoromethylsulfonyl group is a good leaving group, so it could potentially be replaced by other groups in a nucleophilic substitution reaction . The benzamido group could also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the difluoromethylsulfonyl and benzamido groups could affect its solubility, reactivity, and other properties .科学研究应用
Late-Stage Difluoromethylation
Late-stage difluoromethylation: is a process where difluoromethyl groups are introduced at the final stages of synthetic protocols. This technique is crucial for modifying the physical properties of organic compounds, such as solubility, metabolic stability, and lipophilicity, which are important in pharmaceuticals, agrochemicals, and materials science .
Hydrogen-Bond Donor Studies
The CF2H group in the compound acts as a better hydrogen-bond donor compared to its methylated analogues. This property can be exploited in studying hydrogen bonding interactions in biological systems, which are essential for understanding molecular recognition and enzyme catalysis .
Photocatalytic Difluoromethylation
This compound can be used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds. Such reactions are significant for creating difluoromethyl-substituted (hetero)arenes and olefins under mild and environmentally benign conditions .
Medicinal Chemistry
In medicinal chemistry , the difluoromethyl group is of particular interest because it is isosteric and isopolar to the –OH and –SH groups. It acts as a lipophilic hydrogen bond donor, which can be beneficial for designing new drugs with improved pharmacokinetic properties .
Organofluorine Chemistry
The compound is relevant in organofluorine chemistry , where the introduction of fluorine atoms can significantly alter the chemical behavior and reactivity of organic molecules. This can lead to the development of novel compounds with potential applications in various fields .
Protein Modification
The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting application. This can be used for creating modified proteins with altered functions or stability, which is useful in biotechnology and therapeutic development .
Material Science
In material science , the introduction of difluoromethyl groups can affect the material’s properties, such as thermal stability and resistance to degradation. This can lead to the creation of new materials with specific desired characteristics .
Agrochemical Development
The compound’s ability to act as a hydrogen bond donor and its lipophilic nature make it suitable for the development of new agrochemicals. These properties can be harnessed to create compounds with better absorption and efficacy in plant systems .
作用机制
Target of Action
The primary targets of the compound are currently under investigation. The compound is part of a broader class of molecules that have been studied for their potential in difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Mode of Action
The compound’s mode of action is related to its difluoromethylation capabilities. It can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . This process has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The precise pathways and their downstream effects are subject to ongoing research. It’s known that difluoromethylation processes can lead to the formation of x–cf2h bonds, which are of significant interest in pharmaceutical research .
Pharmacokinetics
In silico adme prediction has been used for similar compounds to assess their potential bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. The compound’s ability to perform difluoromethylation can potentially lead to the creation of novel molecules of pharmaceutical relevance .
安全和危害
未来方向
属性
IUPAC Name |
methyl 7-[[2-(difluoromethylsulfonyl)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5S/c1-28-19(25)23-9-8-12-6-7-14(10-13(12)11-23)22-17(24)15-4-2-3-5-16(15)29(26,27)18(20)21/h2-7,10,18H,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMSSQYMITKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-((difluoromethyl)sulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
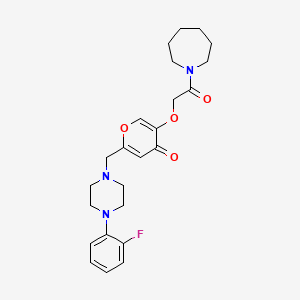
![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)
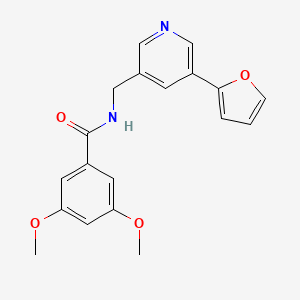
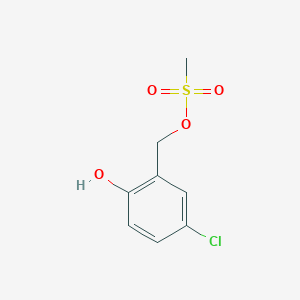
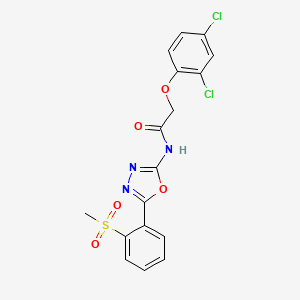
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
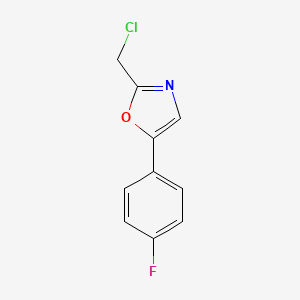

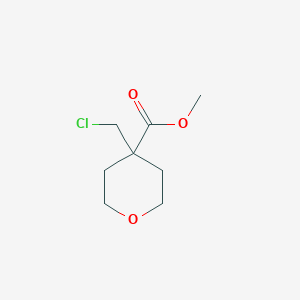
![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
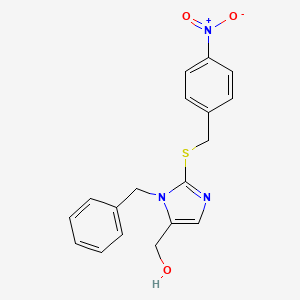
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)